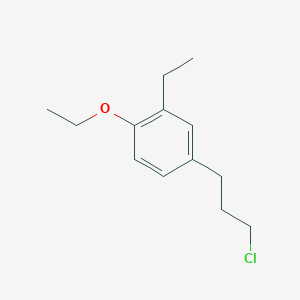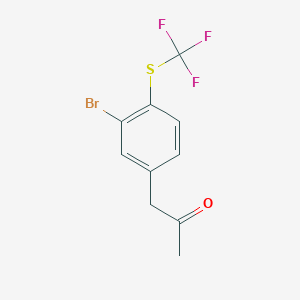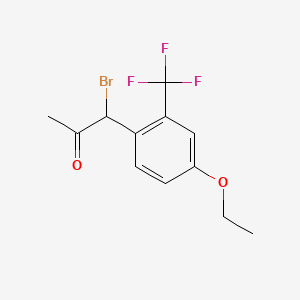
1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, ethoxy, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of 4-ethoxy-2-(trifluoromethyl)acetophenone. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of solvents like ethanol or acetone and catalysts to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce alcohols and carboxylic acids, respectively.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the ethoxy and trifluoromethyl groups can influence the compound’s reactivity and stability. The pathways involved may include nucleophilic attack, reduction, or oxidation processes, depending on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 2-Bromo-5-ethoxybenzotrifluoride
Uniqueness
1-Bromo-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one is unique due to its combination of bromine, ethoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for targeted synthesis and functionalization.
Eigenschaften
Molekularformel |
C12H12BrF3O2 |
|---|---|
Molekulargewicht |
325.12 g/mol |
IUPAC-Name |
1-bromo-1-[4-ethoxy-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3O2/c1-3-18-8-4-5-9(11(13)7(2)17)10(6-8)12(14,15)16/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
JKKYUYYUFNPNPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)C)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


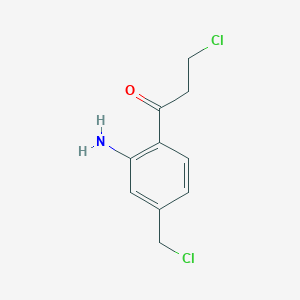
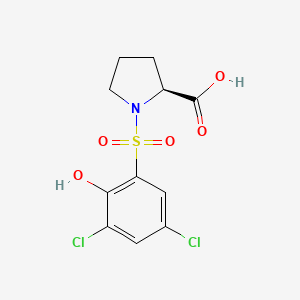

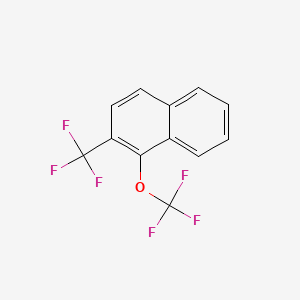
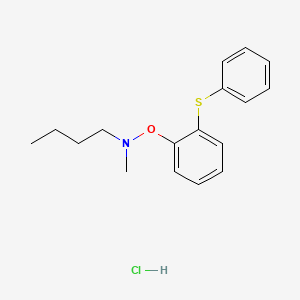

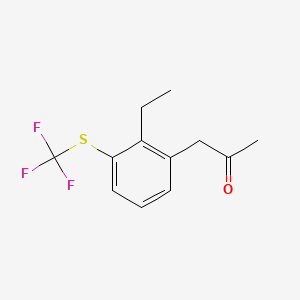
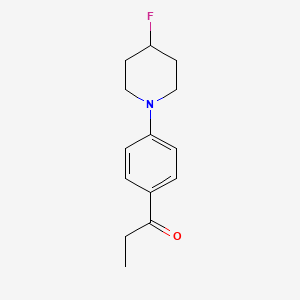
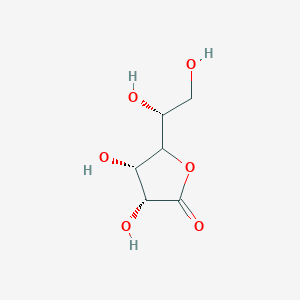
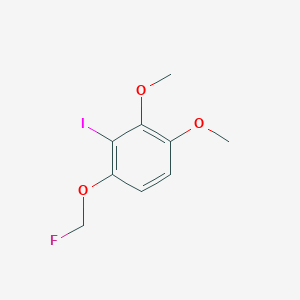
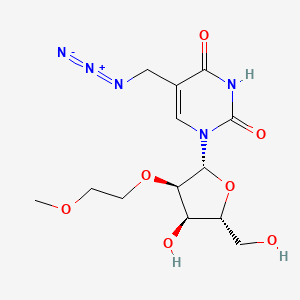
![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
